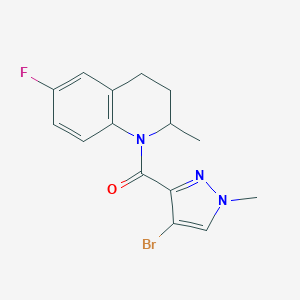
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound belongs to the family of pyrazole derivatives, which are known for their diverse biological activities and therapeutic potential.
作用机制
The exact mechanism of action of (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone is not fully understood. However, studies have suggested that this compound exerts its pharmacological effects by interacting with various cellular targets, such as enzymes and receptors. For example, (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been shown to inhibit the activity of certain enzymes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
Studies have demonstrated that (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has various biochemical and physiological effects. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for anticancer drugs. Additionally, (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been shown to possess antimicrobial activity against various bacterial strains, as well as anti-inflammatory activity.
实验室实验的优点和局限性
One of the advantages of using (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone in lab experiments is its diverse biological activities, which make it a promising compound for drug discovery and development. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental setups.
未来方向
There are several future directions for research on (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone. One potential direction is to investigate its potential as an anticancer drug, particularly for the treatment of breast and lung cancers. Another direction is to explore its potential as an antimicrobial agent, particularly for the treatment of drug-resistant bacterial infections. Additionally, further research is needed to elucidate the exact mechanism of action of this compound and to optimize its pharmacological properties for therapeutic use.
合成方法
The synthesis of (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been reported in the literature. The method involves the reaction of 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid with 6-fluoro-2-methyl-3,4-dihydroquinoline-1(2H)-carbaldehyde in the presence of a suitable base. The resulting product is (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone, which can be purified by recrystallization or column chromatography.
科学研究应用
(4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone has been investigated for its potential applications in various fields of science. One of the major areas of research is medicinal chemistry, where this compound has been studied for its pharmacological properties. Studies have shown that (4-bromo-1-methyl-1H-pyrazol-3-yl)(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)methanone exhibits anticancer, antimicrobial, and anti-inflammatory activities.
属性
分子式 |
C15H15BrFN3O |
|---|---|
分子量 |
352.2 g/mol |
IUPAC 名称 |
(4-bromo-1-methylpyrazol-3-yl)-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
InChI |
InChI=1S/C15H15BrFN3O/c1-9-3-4-10-7-11(17)5-6-13(10)20(9)15(21)14-12(16)8-19(2)18-14/h5-9H,3-4H2,1-2H3 |
InChI 键 |
CCRCKQQPTNSDJQ-UHFFFAOYSA-N |
SMILES |
CC1CCC2=C(N1C(=O)C3=NN(C=C3Br)C)C=CC(=C2)F |
规范 SMILES |
CC1CCC2=C(N1C(=O)C3=NN(C=C3Br)C)C=CC(=C2)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-bromo-N-[(5-chloro-1H-indol-2-yl)methyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B279745.png)
![5-{[3,5-bis(difluoromethyl)-1H-pyrazol-1-yl]methyl}-4-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B279746.png)
![N-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279747.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B279748.png)
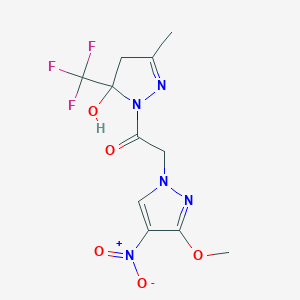

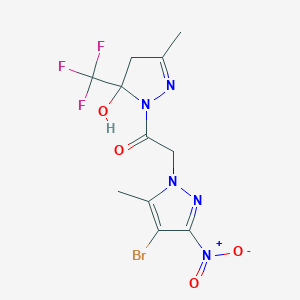
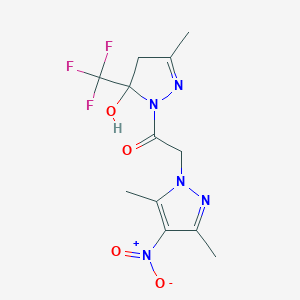
![4-(difluoromethoxy)-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B279755.png)
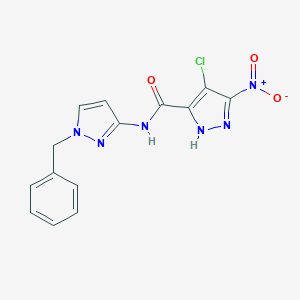

![ethyl 3-{[(3-fluorobenzyl)amino]carbonyl}-1-methyl-1H-pyrazole-5-carboxylate](/img/structure/B279761.png)

![4-chloro-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B279765.png)